molecular formula C10H13NO4 B3173669 Benzenemethanol, 2-(1-methylethoxy)-5-nitro- CAS No. 948992-35-6

Benzenemethanol, 2-(1-methylethoxy)-5-nitro-

Cat. No.: B3173669
CAS No.: 948992-35-6
M. Wt: 211.21 g/mol
InChI Key: VXLOKPWHSHTAAK-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-(1-methylethoxy)-5-nitro- is an organic compound with a complex structure that includes a benzene ring, a methanol group, an isopropoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-(1-methylethoxy)-5-nitro- typically involves multiple steps. One common method starts with the nitration of benzenemethanol to introduce the nitro group. This is followed by the introduction of the isopropoxy group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, 2-(1-methylethoxy)-5-nitro- may involve large-scale nitration and substitution reactions. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-(1-methylethoxy)-5-nitro- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives of benzenemethanol.

    Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanol, 2-(1-methylethoxy)-5-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-(1-methylethoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 2-methyl-5-(1-methylethoxy)-
  • Benzenemethanol, 2-methoxy-6-(1-methylethoxy)-

Uniqueness

Benzenemethanol, 2-(1-methylethoxy)-5-nitro- is unique due to the presence of both the nitro and isopropoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-nitro-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLOKPWHSHTAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 8A (210 mg, 1.0 mmol) in hexane (10 mL) was added sodium borohydride (1 mg, 0.30 mmol) and silica gel (0.50 g). The mixture was degassed with Ar for 3 min, then stirred at 40° C. for 3 h under Ar. The reaction was filtered, concentrated and purified via silica gel chromatography (0-20% ethyl acetate/hexane) to provide 8B (195 mg, 92%). LC-MS: 212.19 (M+H)+.
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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